molecular formula C22H17NO4 B3931306 2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone

2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone

Cat. No. B3931306
M. Wt: 359.4 g/mol
InChI Key: MCVHHHQEBVXBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone involves the inhibition of this compoundβ. This compoundβ is a serine/threonine kinase that phosphorylates various substrates involved in cellular processes. Inhibition of this compoundβ by this compound leads to the activation of various signaling pathways such as the Wnt/β-catenin pathway, which has been implicated in various diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. It has been found to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-β plaques in the brain. It has also been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, it has been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. It has also been studied for its potential use in the treatment of bipolar disorder due to its mood-stabilizing effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone in lab experiments is its potency as a this compoundβ inhibitor. It has been found to be more potent than other this compoundβ inhibitors such as lithium and SB216763. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone. One potential direction is the development of more potent and selective this compoundβ inhibitors based on the structure of this compound. Another direction is the study of the potential use of this compound in the treatment of other diseases such as Parkinson's disease and Huntington's disease. Furthermore, the study of the pharmacokinetics and pharmacodynamics of this compound in vivo can provide valuable insights into its potential therapeutic applications.

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, cancer, diabetes, and bipolar disorder. It has been found to be a potent inhibitor of glycogen synthase kinase-3β (this compoundβ), which is a key enzyme involved in various cellular processes such as glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of this compoundβ has been shown to have beneficial effects in the treatment of various diseases.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxyisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4/c24-21-17-8-4-5-9-18(17)22(25,13-15-6-2-1-3-7-15)23(21)16-10-11-19-20(12-16)27-14-26-19/h1-12,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVHHHQEBVXBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C3(CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone
Reactant of Route 2
2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone
Reactant of Route 3
Reactant of Route 3
2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone
Reactant of Route 4
2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone
Reactant of Route 5
2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone
Reactant of Route 6
2-(1,3-benzodioxol-5-yl)-3-benzyl-3-hydroxy-1-isoindolinone

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